
Cimlanod
Overview
Description
Cimlanod, also known by its development code CXL-1427, is an experimental drug primarily investigated for the treatment of acute decompensated heart failure. It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb. This compound is a prodrug of nitroxyl, a compound known for its cardiovascular benefits .
Preparation Methods
The synthesis of Cimlanod involves the preparation of N-hydroxy-5-methylfuran-2-sulfonamide. The synthetic route typically includes the reaction of 5-methylfuran-2-sulfonyl chloride with hydroxylamine under controlled conditions to yield the desired product . Industrial production methods are optimized to ensure high yield and purity, although specific details on large-scale production are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Cimlanod undergoes a pH-dependent chemical breakdown in the bloodstream to release nitroxyl. This reaction is crucial for its pharmacological activity. The compound is stable under neutral pH but decomposes in the presence of physiological pH to produce nitroxyl and an inactive byproduct . Common reagents used in its synthesis include hydroxylamine and sulfonyl chlorides. The major product formed from its breakdown is nitroxyl, which exerts various biological effects.
Scientific Research Applications
Pharmacological Mechanism
Cimlanod functions primarily as a nitroxyl donor, which induces vasodilation and enhances myocardial contractility through the post-translational modification of thiols. This mechanism is significant in managing conditions characterized by reduced cardiac output and increased vascular resistance.
Heart Failure Management
This compound has been investigated for its effects on patients with chronic heart failure, particularly those with reduced ejection fraction (HFrEF). A randomized, multicenter, double-blind crossover trial involving 45 patients demonstrated that this compound infusion resulted in similar hemodynamic effects to nitroglycerin, another vasodilator. Key findings included:
- Stroke Volume Index : The stroke volume index was slightly lower with this compound (29 ± 9 mL/m²) compared to placebo (30 ± 7 mL/m²) and nitroglycerin (28 ± 8 mL/m²) .
- Doppler Measurements : Transmitral E-wave Doppler velocities were also reduced with both this compound and nitroglycerin compared to placebo, indicating improved diastolic function .
The study concluded that the hemodynamic benefits of this compound are likely due to venodilatation and preload reduction without additional inotropic effects .
Diuretic Response Enhancement
In a mechanistic trial assessing the impact of vasodilators on diuretic response in congestive heart failure patients, this compound was shown to enhance urine output and sodium excretion when combined with diuretics. This suggests a dual role for this compound in both improving cardiac function and facilitating fluid management in heart failure patients .
Ongoing Research and Future Directions
This compound is currently undergoing further clinical trials to better define its role in heart failure treatment. The ongoing studies aim to explore its long-term safety and efficacy compared to existing therapies . The compound's unique mechanism as a nitroxyl donor positions it as a promising candidate for addressing unmet needs in heart failure management.
Summary of Clinical Trials
Trial Phase | Condition | Outcome Measures | Status |
---|---|---|---|
Phase 2 | Chronic Heart Failure (HFrEF) | Stroke volume index, hemodynamic parameters | Completed |
Phase 2 | Diuretic response enhancement | Urine output, sodium excretion | Ongoing |
Mechanism of Action
Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl dilates blood vessels and enhances both systolic and diastolic function of the heart. It achieves these effects through a unique mechanism that involves direct action on the heart muscle and blood vessels. Nitroxyl interacts with various molecular targets, including thiols and metal centers, leading to vasodilation and improved cardiac function .
Comparison with Similar Compounds
Cimlanod is part of a class of compounds known as nitroxyl donors. Similar compounds include CXL-1020, another nitroxyl donor developed by Cardioxyl Pharmaceuticals. Compared to other nitroxyl donors, this compound has shown improved stability and efficacy in clinical trials . Other similar compounds include serelaxin, natriuretic peptides like ularitide and cenderitide, and soluble guanylate cyclase modulators such as cinaciguat and vericiguat . These compounds also exhibit vasodilatory properties but differ in their mechanisms of action and clinical applications.
Biological Activity
Cimlanod (BMS-986231) is a novel nitroxyl donor under investigation primarily for its potential therapeutic effects in heart failure. Its biological activity is characterized by vasodilatory effects and modulation of cardiac function, particularly in patients with chronic heart failure with reduced ejection fraction (HFrEF). This article explores the mechanisms, clinical trial findings, and implications of this compound's biological activity.
This compound acts as a nitroxyl donor, which is known to provoke vasodilation and influence cardiac contractility through post-translational modification of thiols. The primary mechanisms include:
- Vasodilation : this compound induces venodilatation, leading to reduced preload on the heart.
- Inotropic Effects : While it has some inotropic effects, these are not as pronounced as those observed with traditional inotropes.
- Lusitropic Effects : It may also enhance diastolic function by improving myocardial relaxation.
Clinical Trials and Findings
Several clinical trials have evaluated the safety and efficacy of this compound. Notably, a randomized, multicenter, double-blind crossover trial assessed its hemodynamic effects compared to nitroglycerin (NTG) and placebo in patients with HFrEF.
Key Findings from Clinical Trials
Parameter | Placebo (mL/m²) | This compound (mL/m²) | NTG (mL/m²) | P-value |
---|---|---|---|---|
Stroke Volume Index | 30 ± 7 | 29 ± 9 | 28 ± 8 | P = 0.03 (vs. placebo), P = 0.02 (vs. placebo) |
E-wave Doppler Velocity | Higher than placebo | Lower than placebo | Lower than placebo | P = 0.006 |
E/e' Ratio | Higher than placebo | Lower than placebo | Lower than placebo | P = 0.006 |
Blood Pressure Reduction | - | Similar to NTG | - | - |
The study found that both this compound and NTG resulted in significant reductions in stroke volume index compared to placebo, indicating a potential role in managing fluid overload in heart failure patients .
Case Studies
- Haemodynamic Effects : In a cohort of 45 patients with stable HFrEF, this compound was administered via intravenous infusion for five hours. The results indicated that while stroke volume decreased slightly, the overall hemodynamic profile was improved compared to baseline measurements .
- Impact on Diuretic Response : A mechanistic trial highlighted how this compound influences diuretic response in congestive heart failure patients. The findings suggested that the vasodilatory properties of this compound may enhance the efficacy of diuretics by reducing preload and improving renal perfusion .
Ongoing Research and Future Directions
Ongoing trials are expected to further elucidate the role of this compound in heart failure management. Research is focusing on:
- Long-term Safety : Evaluating the long-term safety profile of this compound through extended clinical trials.
- Combination Therapies : Investigating its use in combination with other heart failure medications to enhance therapeutic outcomes.
- Mechanistic Insights : Further understanding the molecular pathways involved in its action to optimize its use in clinical practice.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for preparing stable stock solutions of Cimlanod in vitro?
this compound’s solubility varies significantly across solvents: it is sparingly soluble in acetonitrile (0.1–1 mg/mL) and poorly miscible in DMSO (1–10 mg/mL). To ensure stability, dissolve the compound under inert gas purging (e.g., nitrogen or argon) to minimize oxidative degradation. Validate solubility and stability using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) after preparation and at regular intervals during storage .
Q. How does this compound’s mechanism of action as a nitrooxy donor translate to hemodynamic effects in preclinical models?
In a canine heart failure model induced by microembolization, intravenous infusion of this compound (7 µg/kg/min for 4 hours) reduced systemic vascular resistance (SVR) and mean arterial pressure (MAP) while increasing cardiac output. These effects correlate with nitric oxide (NO)-mediated vasodilation pathways. Design experiments to measure real-time changes in hemodynamic parameters (e.g., MAP, SVR) using pressure transducers and flow probes, paired with plasma nitrate/nitrite assays to confirm NO release .
Q. What are the critical parameters for ensuring reproducibility in this compound dosing regimens?
Key parameters include:
- Infusion rate : Maintain precise control (±2% variability) using syringe pumps.
- Vehicle compatibility : Use saline or phosphate-buffered saline (PBS) adjusted to physiological pH (7.2–7.4).
- Dose-response validation : Conduct pilot studies to establish linearity between dose and hemodynamic outcomes (e.g., MAP reduction). Document batch-specific purity (≥98%) and storage conditions (−20°C) to mitigate batch-to-batch variability .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s in vitro potency and in vivo efficacy?
Contradictions may arise from differences in bioavailability, metabolic degradation, or tissue-specific NO signaling. Address this by:
- Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma and tissue concentrations of this compound and its metabolites using LC-MS/MS.
- Tissue-specific assays : Use microdialysis probes or organ bath systems to isolate vascular vs. cardiac effects.
- Control for confounding factors : Account for anesthesia, species-specific physiology, and comorbidities (e.g., renal/hepatic impairment) in model selection .
Q. What statistical approaches are optimal for analyzing time-dependent hemodynamic data in this compound studies?
Use mixed-effects models to handle repeated-measures data (e.g., MAP measurements at 0, 2, 4 hours post-infusion). Include fixed effects for dose, time, and interaction terms, with random effects for subject variability. For non-linear trends, apply generalized additive models (GAMs) or segmented regression. Validate assumptions via residual plots and sensitivity analyses .
Q. How should researchers design experiments to evaluate this compound’s long-term safety and tolerance in chronic models?
- Chronic dosing protocols : Extend infusion durations (e.g., 7–14 days) in rodent or large-animal models. Monitor weight, organ histopathology, and biomarkers (e.g., troponin for cardiac stress, creatinine for renal function).
- Tolerance assays : Compare acute vs. chronic responses to this compound using dose-escalation challenges.
- Mechanistic follow-up : Assess receptor desensitization (e.g., soluble guanylate cyclase activity) via Western blot or ELISA .
Q. What methodologies are effective for resolving discrepancies in this compound’s metabolite profiling across studies?
- High-resolution mass spectrometry (HRMS) : Identify unknown metabolites using untargeted metabolomics workflows.
- Isotopic labeling : Synthesize deuterated this compound to track metabolic pathways.
- Cross-species comparisons : Profile metabolites in human hepatocytes vs. preclinical models to identify species-specific metabolism .
Q. Methodological Guidance
Q. How to validate this compound’s target engagement in complex biological systems?
- Chemical proteomics : Use affinity-based probes (e.g., biotinylated this compound derivatives) to pull down protein targets.
- Functional assays : Measure cGMP levels (downstream of NO signaling) in target tissues.
- Genetic knockdown/knockout models : Silence candidate receptors (e.g., sGC) to confirm pathway specificity .
Q. How to integrate multi-omics data (transcriptomics, proteomics) into this compound research frameworks?
- Pathway enrichment analysis : Use tools like Gene Ontology (GO) or KEGG to identify NO-related pathways.
- Network pharmacology : Map interactions between this compound’s targets and disease-associated genes.
- Machine learning : Train classifiers to predict hemodynamic outcomes from omics signatures .
Properties
IUPAC Name |
N-hydroxy-5-methylfuran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKIXWSKOENAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288087 | |
Record name | Cimlanod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620330-72-4 | |
Record name | N-Hydroxy-5-methyl-2-furansulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cimlanod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cimlanod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14983 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cimlanod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIMLANOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.